Telaglenastat hydrochloride

Übersicht

Beschreibung

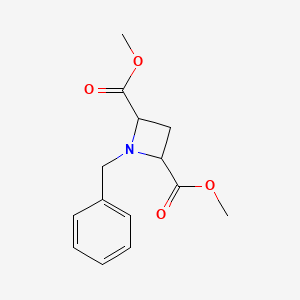

Telaglenastat Hydrochloride is a potent, selective, and orally bioavailable inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine. This compound is primarily investigated for its potential in cancer therapy, particularly in targeting metabolic pathways that are essential for tumor cell proliferation and survival .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Telaglenastat Hydrochloride involves multiple steps, starting from commercially available starting materials.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Telaglenastat Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen, bei denen spezifische funktionelle Gruppen eingeführt oder modifiziert werden, um seine biologische Aktivität zu verbessern. Es nimmt auch an Oxidations- und Reduktionsreaktionen während seiner metabolischen Verarbeitung in biologischen Systemen teil .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von Telaglenastat Hydrochlorid verwendet werden, umfassen organische Lösungsmittel, Säuren, Basen und Katalysatoren, die die gewünschten chemischen Umwandlungen ermöglichen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um die Ausbeute und Reinheit des Produkts zu optimieren .

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus den Reaktionen mit Telaglenastat Hydrochlorid umfassen verschiedene Zwischenprodukte und Derivate, die auf ihre Wirksamkeit bei der Hemmung von Glutaminase und ihre potenziellen therapeutischen Vorteile getestet werden .

Wissenschaftliche Forschungsanwendungen

Telaglenastat Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Es dient als Modellverbindung für die Untersuchung der Enzyminhibition und der Stoffwechselwege.

Biologie: Es wird verwendet, um die Rolle von Glutaminase im Zellstoffwechsel und ihre Auswirkungen auf die Zellproliferation und das Überleben zu untersuchen.

5. Wirkmechanismus

Telaglenastat Hydrochlorid entfaltet seine Wirkung durch die selektive Hemmung von Glutaminase, einem Enzym, das die Umwandlung von Glutamin zu Glutamat katalysiert. Diese Inhibition stört den Glutaminstoffwechsel und führt zu einer Reduktion der Produktion von Schlüsselmetaboliten, die für das Wachstum und das Überleben von Tumorzellen erforderlich sind. Die Verbindung zielt auf spezifische molekulare Pfade ab, die an der zellulären Energiegewinnung und -biosynthese beteiligt sind, wodurch ihre Antitumorwirkung erzielt wird .

Ähnliche Verbindungen:

Osimertinib: Eine weitere Verbindung, die in der Krebstherapie eingesetzt wird, jedoch andere molekulare Pfade ansteuert.

Everolimus: Wird in Kombination mit Telaglenastat Hydrochlorid zur Steigerung der Antitumoraktivität eingesetzt.

Cabozantinib: Ein weiteres Medikament, das in Kombination mit Telaglenastat Hydrochlorid synergistische Effekte in der Krebsbehandlung zeigt.

Einzigartigkeit: Telaglenastat Hydrochlorid ist einzigartig in seiner selektiven Hemmung von Glutaminase, was es zu einem wertvollen Werkzeug bei der gezielten Ansteuerung von Stoffwechselwegen macht, die spezifisch für Krebszellen sind. Seine Fähigkeit, die Wirksamkeit anderer Krebstherapien zu erhöhen, unterstreicht sein Potenzial als vielseitiges und leistungsstarkes Therapeutikum .

Wirkmechanismus

Telaglenastat Hydrochloride exerts its effects by selectively inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition disrupts the glutamine metabolism, leading to a reduction in the production of key metabolites required for tumor cell growth and survival. The compound targets specific molecular pathways involved in cellular energy production and biosynthesis, thereby exerting its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Osimertinib: Another compound used in cancer therapy, but it targets different molecular pathways.

Everolimus: Used in combination with Telaglenastat Hydrochloride for enhanced antitumor activity.

Cabozantinib: Another drug that, when combined with this compound, shows synergistic effects in cancer treatment.

Uniqueness: this compound is unique in its selective inhibition of glutaminase, making it a valuable tool in targeting metabolic pathways specific to cancer cells. Its ability to enhance the efficacy of other cancer therapies further highlights its potential as a versatile and powerful therapeutic agent .

Eigenschaften

IUPAC Name |

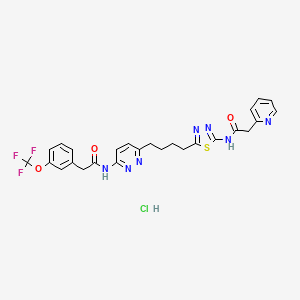

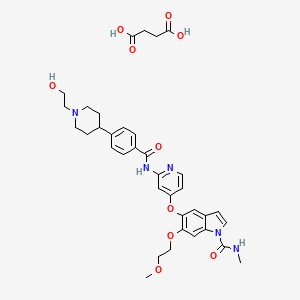

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N7O3S.ClH/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19;/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVMURBPQFKTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClF3N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874231-60-3 | |

| Record name | Telaglenastat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874231603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELAGLENASTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33561JJ61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3324510.png)